molecular formula C22H27N3O2 B15098008 N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide

Cat. No.: B15098008
M. Wt: 365.5 g/mol
InChI Key: KPCKECVPRQPAKF-UHFFFAOYSA-N
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Description

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a phenyl group and a propylpentanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the quinazolinone core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propylpentanamide Side Chain: The final step involves the reaction of the intermediate compound with 2-propylpentanoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
  • N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-phenethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Uniqueness

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide is unique due to its specific structural features, such as the propylpentanamide side chain, which may confer distinct biological and chemical properties compared to similar compounds

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-propylpentanamide

InChI

InChI=1S/C22H27N3O2/c1-3-8-16(9-4-2)21(27)25-22-23-14-18-19(24-22)12-17(13-20(18)26)15-10-6-5-7-11-15/h5-7,10-11,14,16-17H,3-4,8-9,12-13H2,1-2H3,(H,23,24,25,27)

InChI Key

KPCKECVPRQPAKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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